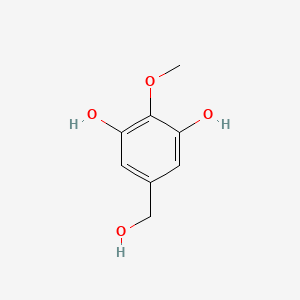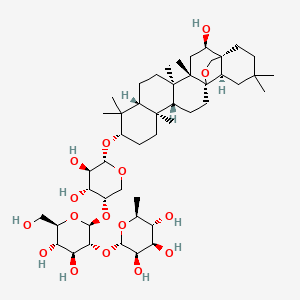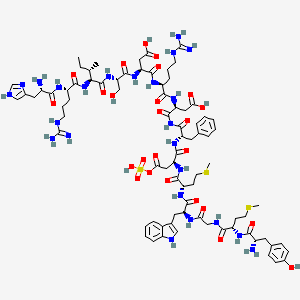![molecular formula C17H21NO5 B1258223 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid CAS No. 192650-26-3](/img/structure/B1258223.png)
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid
Overview
Description
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid is a carbamoyl derivative of butyric acid that includes a 1,3-diketone functionality . This compound is known for its complex structure, which features a phenylcarbamoyl group attached to a butyric acid backbone. It has a molecular formula of C17H21NO5 and a molecular weight of 319.35 g/mol .
Preparation Methods
The synthesis of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid typically involves multiple steps, starting with the preparation of the 3,5-dioxohexyl intermediate. This intermediate is then reacted with a phenylcarbamoyl chloride under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Scientific Research Applications
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s 1,3-diketone functionality allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the phenylcarbamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid can be compared with other similar compounds, such as:
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]propionic acid: Similar structure but with a propionic acid backbone.
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]valeric acid: Similar structure but with a valeric acid backbone.
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]acetic acid:
Properties
IUPAC Name |
5-[4-(3,5-dioxohexyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-12(19)11-15(20)10-7-13-5-8-14(9-6-13)18-16(21)3-2-4-17(22)23/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,18,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUITAARNKUOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595809 | |
| Record name | 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192650-26-3 | |
| Record name | 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B1258142.png)

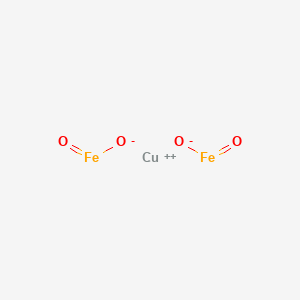
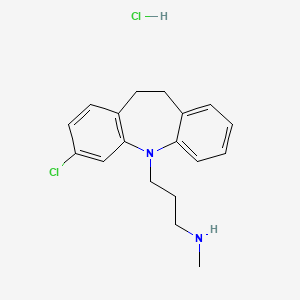
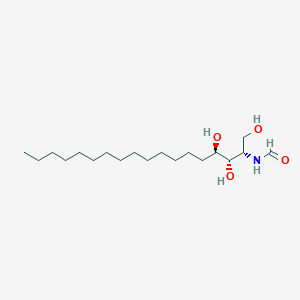
![1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide](/img/structure/B1258149.png)
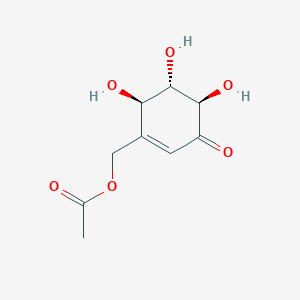

![[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1258154.png)
